2,5-difluoro-N-(propan-2-yl)aniline
Description
Broad Significance of Fluorinated Aromatic Amines in Synthetic Chemistry
Fluorinated aromatic amines are a cornerstone of modern synthetic chemistry, primarily due to the unique and often beneficial properties that fluorine atoms impart to organic molecules. The introduction of fluorine can dramatically alter a compound's physical, chemical, and biological characteristics. omicsonline.org One of the most significant impacts of fluorination is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes, which can increase the in vivo half-life of a drug candidate. nih.gov
Furthermore, fluorine's high electronegativity can modulate the basicity (pKa) of the amine group, influencing the molecule's ionization state at physiological pH and thereby affecting its solubility, membrane permeability, and binding interactions. nih.gov This strategic placement of fluorine can lead to enhanced binding affinity with target proteins or receptors. tandfonline.comresearchgate.net The substitution of hydrogen with fluorine, which has a comparable atomic radius, allows fluorinated molecules to act as mimics of their non-fluorinated counterparts in biological systems, often with improved efficacy. mdpi.com Consequently, fluorinated aromatic amines serve as critical intermediates and structural motifs in a vast array of applications, including the synthesis of pharmaceuticals, agrochemicals, and advanced materials like dyes and polymers. ontosight.aifishersci.dk Over a quarter of all commercialized drugs contain fluorine, a testament to its importance in medicinal chemistry. mdpi.com
Overview of Research Trajectories for N-Alkyl Difluoroaniline Derivatives
Within the broader class of fluorinated aromatic amines, N-alkyl difluoroaniline derivatives are the subject of focused research. The addition of an alkyl group to the nitrogen atom, particularly a sterically influential group like an isopropyl substituent, further refines the molecule's properties. The isopropyl group can influence the compound's lipophilicity and steric profile, which in turn affects its interactions with biological targets and its reactivity in chemical synthesis. vulcanchem.com
Research into N-alkyl difluoroanilines often centers on their synthesis and their role as versatile building blocks. Common synthetic routes include the direct N-alkylation of a difluoroaniline precursor with an appropriate alkyl halide, such as isopropyl bromide or chloride. vulcanchem.com Another established method is reductive amination, where a difluoronitrobenzene is reacted with a ketone (like acetone (B3395972) for the isopropyl group) in the presence of hydrogen and a catalyst. google.com These methods provide access to a variety of isomers, with the substitution pattern of the fluorine atoms on the aromatic ring being a key determinant of the final compound's electronic and steric properties. vulcanchem.com
The primary research trajectory for these compounds is their use as intermediates in the development of more complex molecules, particularly in the agrochemical and pharmaceutical industries. The combination of the difluoro-substituted ring and the N-alkyl group creates a unique scaffold that is explored for the synthesis of novel bioactive compounds.
Table 1: Comparison of Select Difluoro-N-(propan-2-yl)aniline Isomers This table presents data for various isomers to illustrate the research landscape. Data is compiled from chemical supplier databases and public chemical information repositories.
| Compound Name | CAS Number | Molecular Formula | Key Structural Feature |
| 2,4-difluoro-N-(propan-2-yl)aniline | 133533-51-6 | C₉H₁₁F₂N | Fluorine atoms at positions 2 and 4. |
| 2,6-difluoro-N-(propan-2-yl)aniline | 1152562-27-0 | C₉H₁₁F₂N | Fluorine atoms at positions 2 and 6. vulcanchem.com |
| 3,5-difluoro-N-(propan-2-yl)aniline | 1021080-81-8 | C₉H₁₁F₂N | Fluorine atoms at positions 3 and 5. amadischem.com |
Specific Research Focus and Scholarly Objectives Pertaining to 2,5-difluoro-N-(propan-2-yl)aniline
While its isomers have been noted in various chemical contexts, specific scholarly research focusing exclusively on this compound is not extensively documented in publicly accessible literature. However, its structure allows for the formulation of clear scholarly objectives based on the established roles of its constituent parts: the 2,5-difluoroaniline (B146615) core and the N-isopropyl group.
The primary research focus for this specific compound would be its synthesis and characterization. The synthesis would logically proceed via the N-alkylation of its precursor, 2,5-difluoroaniline, a readily available intermediate used in organic synthesis for pharmaceuticals, agrochemicals, and dyes. fishersci.dk Scholarly objectives would involve optimizing this synthesis and fully characterizing the resulting compound using modern spectroscopic and analytical techniques.
Following its synthesis, a key objective would be to explore its utility as a chemical intermediate. Given that 2,5-difluoroaniline is a known precursor for complex molecules, ontosight.aifishersci.dk research would aim to determine how the introduction of the N-isopropyl group modifies its reactivity and the properties of the resulting downstream products. The compound would be a candidate for inclusion in screening libraries for drug discovery and materials science research, leveraging the known benefits of both fluorination and N-alkylation. The scholarly goal is to evaluate it as a unique building block, assessing whether the specific 2,5-difluoro substitution pattern, in combination with N-isopropylation, offers novel properties for creating new agrochemicals, pharmaceuticals, or functional polymers.
Table 2: Chemical Data for this compound As this compound is not widely studied, some data is calculated or inferred from its parent compound, 2,5-difluoroaniline.
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₉H₁₁F₂N | Calculated |
| Molecular Weight | 171.19 g/mol | Calculated |
| Parent Compound | 2,5-Difluoroaniline | ontosight.aifishersci.dk |
| Parent Boiling Point | 171-174 °C | fishersci.dk |
| Parent Density | ~1.28 g/mL | sigmaaldrich.com |
Compound Index
Structure
3D Structure
Properties
Molecular Formula |
C9H11F2N |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
2,5-difluoro-N-propan-2-ylaniline |
InChI |
InChI=1S/C9H11F2N/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6,12H,1-2H3 |
InChI Key |
UFDPHGGPXUIWSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C=CC(=C1)F)F |
Origin of Product |
United States |
Synthetic Methodologies for 2,5 Difluoro N Propan 2 Yl Aniline and Cognate Fluorinated Anilines
Transition-Metal-Catalyzed Approaches to N-Substituted Difluoroanilines
Palladium-Catalyzed C-N Cross-Coupling Reactions of Fluoroalkylamines with Aryl Halides
Rational Ligand Design and Optimization in Amination Catalysis
The synthesis of N-arylated primary amines, a critical class of compounds, often faces the challenge of preventing the formation of undesired tertiary aniline (B41778) byproducts from competing diarylation reactions. acs.org The success of palladium-catalyzed C-N cross-coupling reactions, particularly for challenging substrates like hindered or electron-deficient anilines, is highly dependent on the rational design and optimization of supporting ligands. acs.orgacs.org The development of bulky, electron-rich phosphine (B1218219) ligands has been instrumental in improving reaction efficiency and selectivity. youtube.com
Kinetic analysis of amination reactions has guided the rational design of new ligands. acs.org Studies suggest that to enhance catalyst performance, both the oxidative addition and reductive elimination steps of the catalytic cycle need to be accelerated. acs.org A strategic approach involves modifying the ligand to be more electron-rich, which speeds up oxidative addition, and simultaneously increasing its steric bulk, which promotes faster reductive elimination. acs.org This principle led to the development of (dialkyl)phosphino biaryl ligands, which demonstrate superior activity for coupling sterically hindered primary amines with a variety of aryl and heteroaryl halides under mild conditions. acs.org
A prime example of targeted ligand development is KPhos, a dialkyl biheteroaryl phosphine ligand. organic-chemistry.org This ligand was specifically designed to address the challenges of using aqueous ammonia (B1221849) and a hydroxide (B78521) base in palladium-catalyzed aminations, which are often plagued by competing hydroxylation and diarylation side reactions. organic-chemistry.org The KPhos ligand effectively suppresses the formation of both aryl alcohol and diarylamine byproducts, enabling the efficient conversion of a wide range of aryl chlorides and bromides into primary arylamines. organic-chemistry.org The success of ligands like BrettPhos in promoting amination reactions at low catalyst loadings further underscores their broad applicability for both the aryl halide and primary amine partners. acs.org
Table 1: Comparison of Ligands in Palladium-Catalyzed Amination
| Ligand | Key Feature | Application/Advantage | Source(s) |
|---|---|---|---|
| Biarylphosphines (e.g., XPhos, BrettPhos) | Bulky and electron-rich | Enhance catalyst stability and efficiency; facilitate fast reductive elimination. | acs.orgyoutube.com |
| (Dialkyl)phosphino Biaryl Ligands | Increased electron density and steric bulk | Accelerates both oxidative addition and reductive elimination; effective for hindered amines. | acs.org |
| KPhos | Dialkyl biheteroaryl phosphine structure | Suppresses hydroxylation/diarylation side products when using aqueous ammonia. | organic-chemistry.org |
Mechanistic Investigations of Palladium-Catalyzed C-N Bond Formation
The palladium-catalyzed formation of C-N bonds, commonly known as the Buchwald-Hartwig amination, has become a cornerstone of modern synthetic chemistry for preparing aromatic amines. acs.orgrsc.org Extensive mechanistic and synthetic studies have provided a deep understanding of the catalytic cycle, enabling the development of more efficient and general catalyst systems. lookchem.comx-mol.com
The generally accepted catalytic cycle involves three primary steps:
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) intermediate. youtube.com
Ligand Exchange/Amine Coordination : The amine displaces the halide on the palladium center, and subsequent deprotonation by a base forms a palladium amido complex. youtube.comresearchgate.net
Reductive Elimination : The C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst. youtube.comlookchem.com
Kinetic studies have been crucial in elucidating the finer details and potential bottlenecks of this cycle. For many couplings, the resting state of the catalyst is a palladium diphenylamido complex. researchgate.net Investigations have shown that for certain ligand systems and substrates, reductive elimination is not the problematic or rate-limiting step. researchgate.net Instead, kinetic experiments have revealed an inverse dependence on the concentration of both the amine and aryl halide, leading to a more complex proposed reaction network for the oxidative addition step. researchgate.net The design of biaryl phosphine ligands has been shown to stabilize the palladium catalyst and facilitate a rapid reductive elimination step. youtube.com Mechanistic studies have confirmed that the turnover-limiting step can be the reductive elimination of the arylamine, particularly in systems using aqueous nucleophiles, where an equilibrium between arylpalladium amido and hydroxo complexes precedes this step. organic-chemistry.org
Other Metal-Mediated Fluorination and Amination Reactions
While palladium catalysis is a dominant methodology, other metal-mediated reactions offer alternative pathways for fluorination and amination. The development of new carbon-fluorine bond-forming reactions using high oxidation state copper(III) has significantly advanced the field. researchgate.net Copper-mediated reactions, for instance, are being explored for the radiofluorination of anilines, providing a complementary approach to palladium-based methods. researchgate.net
Furthermore, transition-metal-free methods are emerging as powerful alternatives. A notable example is the gem-aminofluorination of diazocarbonyl compounds, which proceeds without any metal promoter. rsc.org In this reaction, N-fluorobenzenesulfonimide (NFSI) serves as both the fluorine and nitrogen source, enabling the simultaneous construction of C-N and C-F bonds under mild conditions. rsc.org Kinetic and computational studies support the novelty of this N-F bond insertion mechanism. rsc.org Such methods highlight a shift towards developing more sustainable and diverse synthetic toolkits for creating complex fluorinated molecules. rsc.org
Innovative and Sustainable Synthetic Paradigms
Photoinduced and Photoredox Methods for Fluoroalkylation of Anilines
The introduction of fluoroalkyl groups into organic molecules is of high interest, and photoinduced methods offer sustainable and mild protocols for this transformation. acs.orgnih.gov Visible-light photocatalysis, using catalysts such as iridium or ruthenium complexes or organic dyes like Eosin Y and Rose Bengal, has proven effective for the fluoroalkylation of aniline derivatives. acs.orgconicet.gov.arnih.gov These reactions capitalize on the electron-rich nature of anilines and the electrophilic character of fluoroalkyl radicals. nih.gov
The mechanism often involves the photocatalyst absorbing visible light and entering an excited state, which then generates fluoroalkyl radicals from various sources like fluoroalkyl halides or Togni's reagents. conicet.gov.arnih.gov An alternative and efficient strategy involves the formation of an electron donor-acceptor (EDA) complex between the aniline and a fluoroalkyl iodide. acs.orgnih.gov This complex can be directly excited by visible light, bypassing the need for a transition-metal or dye photocatalyst. acs.org UV-vis absorption spectra have confirmed the formation of these EDA complexes, which exhibit a bathochromic shift into the visible light region. acs.org These methods are amenable to a wide range of anilines, including those with electron-rich and moderately electron-withdrawing groups, and tolerate various functional groups. acs.org
Table 2: Photoinduced Difluoroalkylation of N,N-dimethylanilines
| Substrate (Aniline) | Reagents | Conditions | Yield (%) | Source(s) |
|---|---|---|---|---|
| N,N-dimethylaniline | ICF₂COOEt, Eosin Y | DMF, 525 nm Kessil lamp, 24h | 85 | acs.org |
| 4-Fluoro-N,N-dimethylaniline | ICF₂COOEt, Eosin Y | DMF, 525 nm Kessil lamp, 24h | 75 | acs.org |
| 4-Chloro-N,N-dimethylaniline | ICF₂COOEt, Eosin Y | DMF, 525 nm Kessil lamp, 24h | 80 | acs.org |
Mechanochemical Synthesis of Fluorinated Imines from Aniline Precursors
Mechanochemistry, which utilizes mechanical force to induce chemical reactions, presents a sustainable and highly efficient alternative to traditional solvent-based synthesis. nih.gov A solvent-free mechanochemical method based on the manual grinding of substrates has been successfully applied to synthesize a variety of fluorinated imines from aniline precursors. nih.govresearchgate.netmdpi.com
This technique involves grinding equimolar amounts of variously fluorinated benzaldehydes with different anilines at room temperature. nih.govmdpi.com Remarkably, the reactions often reach completion in as little as 15 minutes, producing the desired imines in good to excellent yields. nih.govresearchgate.net The yields are often comparable or significantly higher than those achieved through conventional methods. nih.govmdpi.com This approach is not only environmentally friendly by eliminating the need for solvents but can also be easily scaled up. nih.govresearchgate.net The resulting imines, which can be subsequently reduced to form amines, are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. nih.govmdpi.com The structures of the synthesized imines are typically confirmed using NMR spectroscopy. nih.govresearchgate.net
Radiochemical Synthesis: Nucleophilic Radiofluorination of Aniline Derivatives
The synthesis of radiolabeled compounds, particularly those containing fluorine-18 (B77423) (¹⁸F), is essential for the development of tracers for Positron Emission Tomography (PET) imaging. ox.ac.uk A significant challenge in PET radiochemistry is the development of robust methods for nucleophilic ¹⁸F-fluorination. researchgate.net A novel and valuable strategy involves the deaminative radiofluorination of aniline-derived pyridinium (B92312) salts. ox.ac.ukcardiff.ac.uk
In this method, abundant and readily available anilines and heteroanilines are converted into pyridinium salts, which serve as excellent precursors for nucleophilic aromatic substitution with [¹⁸F]fluoride. ox.ac.ukcardiff.ac.uk This ¹⁸F-fluorodeamination protocol has been used to synthesize over 30 structurally diverse and complex heteroaryl ¹⁸F-fluorides, including scaffolds that were previously difficult to label with fluorine-18. ox.ac.uk The method demonstrates broad functional group tolerance, is suitable for scale-up, and can be automated on commercial radiosynthesizers, facilitating the transition from conceptual chemistry to clinical application. researchgate.netox.ac.uk
Current Synthetic Challenges and Prospective Developments for 2,5-difluoro-N-(propan-2-yl)aniline
The synthesis of this compound, while achievable through established methods like reductive amination and N-alkylation, is accompanied by several challenges. These difficulties primarily stem from the electronic properties of the fluorine substituents and steric factors associated with the isopropyl group. However, ongoing research is paving the way for innovative solutions and more efficient synthetic protocols.
Current Synthetic Challenges:
Electronic Effects of Fluorine: The two fluorine atoms on the aniline ring are strongly electron-withdrawing, which significantly reduces the nucleophilicity of the amine group. nih.gov This deactivation makes reactions like N-alkylation more difficult compared to non-fluorinated anilines, often requiring harsher reaction conditions or more potent catalytic systems. acs.org In reductive amination, the formation of the initial imine or iminium ion can be sluggish due to this reduced nucleophilicity. nih.gov
Steric Hindrance: The isopropyl group is sterically bulky. This steric hindrance can impede the approach of the amine to the electrophile in both alkylation and reductive amination reactions. researchgate.netnih.gov When combined with the fluorine atom at the C2 (ortho) position, this steric clash becomes more pronounced, potentially leading to lower reaction rates and yields. Synthesizing sterically demanding anilines often requires multi-step procedures or specialized high-pressure equipment. researchgate.net
Selectivity and Side Reactions: A major challenge in direct alkylation is controlling the reaction to prevent over-alkylation, which leads to the formation of undesired tertiary amines. acsgcipr.org In reductive amination, potential side reactions include the reduction of the carbonyl compound to an alcohol. acsgcipr.org Achieving high selectivity for the desired mono-isopropyl product requires careful optimization of reagents and conditions. For instance, the choice of reducing agent is critical; strong reductants can reduce the carbonyl starting material, while overly weak ones may not efficiently reduce the imine intermediate. researchgate.net
Catalyst Deactivation and Efficiency: Palladium-catalyzed methods like the Buchwald-Hartwig amination are powerful for forming C-N bonds but are not without their challenges. The choice of ligand is crucial and highly dependent on the specific substrates. rug.nl Fluorinated substrates can be particularly challenging, and the catalyst system must be robust enough to overcome the electronic deactivation of the aniline. Furthermore, some ligands and catalysts can be sensitive to air and moisture, requiring stringent inert atmosphere techniques. researchgate.net
Interactive Table: Challenges in Fluorinated Aniline Synthesis
| Challenge | Description | Affected Synthetic Route(s) | Reference(s) |
| Reduced Nucleophilicity | Electron-withdrawing fluorine atoms decrease the reactivity of the aniline nitrogen. | N-Alkylation, Reductive Amination | nih.gov, acs.org |
| Steric Hindrance | The bulky isopropyl group and ortho-fluorine atom impede bond formation. | N-Alkylation, Reductive Amination | researchgate.net, nih.gov |
| Over-alkylation | The secondary amine product reacts further to form a tertiary amine. | N-Alkylation | acsgcipr.org |
| Catalyst Performance | Ligand choice is critical for overcoming substrate deactivation; catalyst can be sensitive. | Buchwald-Hartwig Amination | rug.nl, researchgate.net |
Prospective Developments:
The field of organic synthesis is continuously evolving, with new methodologies emerging to address the challenges associated with constructing molecules like this compound.
Advanced Catalysis for Buchwald-Hartwig Amination: The development of new generations of bulky, electron-rich phosphine ligands and pre-catalysts has significantly expanded the scope and efficiency of the Buchwald-Hartwig amination. sigmaaldrich.com These advanced catalytic systems are more active, allowing for lower catalyst loadings, shorter reaction times, and successful coupling of challenging substrates like electron-deficient fluoroanilines, often under milder conditions. rug.nlresearchgate.net The use of well-defined pre-catalysts also improves reaction reproducibility and stability. sigmaaldrich.com
Green Chemistry Approaches: There is a strong drive towards developing more environmentally benign synthetic methods. For reductive amination, this includes using molecular hydrogen with a heterogeneous catalyst (e.g., Pd/C or Cu(OAc)₂) which produces water as the only byproduct. rsc.org Flow chemistry is another promising development, offering improved safety, control, and scalability for reactions like reductive amination by minimizing the handling of toxic reagents and allowing for precise control over reaction parameters. unibe.ch Furthermore, research into using greener solvents, such as vegetable oils, for Buchwald-Hartwig aminations is showing promising results. researchgate.net
Photocatalysis: Visible-light-induced reactions represent a frontier in organic synthesis. Photocatalytic methods for N-alkylation are being developed that operate under very mild conditions, often at room temperature and without the need for strong bases or metal catalysts. nih.gov Recent studies have shown the feasibility of photoinduced difluoroalkylation of anilines through the formation of an electron donor-acceptor (EDA) complex, opening new avenues for fluoroaniline (B8554772) functionalization. nih.govacs.org
One-Pot Procedures: To improve process efficiency and reduce waste, one-pot syntheses are highly desirable. Methodologies that combine multiple steps, such as the reduction of a nitro group followed by in-situ reductive amination, are being explored. unibe.ch Similarly, direct reductive alkylation of anilines using functionalized acetals in a one-pot procedure has been shown to be a robust method for creating unsymmetrically substituted diamines under mild conditions. nih.gov
Interactive Table: Prospective Developments in Fluorinated Aniline Synthesis
| Development | Description | Potential Advantage(s) | Reference(s) |
| Advanced Catalysts | New generations of bulky phosphine ligands (e.g., Buchwald ligands) for Pd-catalyzed amination. | Higher yields, lower catalyst loading, milder conditions, broader substrate scope. | rug.nl, sigmaaldrich.com |
| Green Reductive Amination | Use of H₂ with heterogeneous catalysts or application of flow chemistry. | Atom economy, reduced waste, improved safety and scalability. | unibe.ch, rsc.org |
| Photocatalysis | Visible-light-induced N-alkylation reactions. | Mild conditions, avoidance of harsh reagents, high atom economy. | nih.gov, nih.gov |
| One-Pot Syntheses | Combining multiple reaction steps into a single process without isolating intermediates. | Increased efficiency, reduced waste, cost-effectiveness. | unibe.ch, nih.gov |
Reactivity Profiles and Reaction Mechanisms of 2,5 Difluoro N Propan 2 Yl Aniline
Intrinsic Reactivity of the Difluorinated Aromatic Core
The presence of two fluorine atoms on the aromatic ring significantly modulates its reactivity compared to unsubstituted aniline (B41778) or N-isopropylaniline. Fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack. However, they also possess lone pairs of electrons that can participate in resonance, which can influence the regioselectivity of substitution reactions.
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org The outcome of such reactions on 2,5-difluoro-N-(propan-2-yl)aniline is determined by the directing effects of the existing substituents. The N-isopropylanilino group is an activating group and an ortho, para-director due to the lone pair on the nitrogen atom, which can donate electron density into the ring and stabilize the cationic intermediate (arenium ion). libretexts.orgchemistrysteps.com Conversely, the fluorine atoms are deactivating due to their strong inductive electron withdrawal but are also ortho, para-directors because of resonance effects. libretexts.org
The regiochemical control in electrophilic aromatic substitution is a result of the combined electronic and steric influences of the substituents. perlego.com For this compound, the potential sites for electrophilic attack are the C3, C4, and C6 positions. The directing effects of the substituents are summarized in the table below.
| Substituent | Position | Directing Effect |
| -NH(iPr) | C1 | ortho (C2, C6), para (C4) |
| -F | C2 | ortho (C1, C3), para (C5) |
| -F | C5 | ortho (C4, C6), para (C2) |
Considering these effects, the C4 and C6 positions are the most likely sites for electrophilic attack, as they are activated by the potent N-isopropylanilino group. The C3 position is only activated by one fluorine atom and is sterically hindered by the adjacent isopropyl group. The C6 position is activated by both the amino group and the fluorine at C5, making it a highly probable site for substitution. However, steric hindrance from the bulky isopropyl group might favor substitution at the C4 position. The precise outcome would likely depend on the nature of the electrophile and the reaction conditions. researchgate.net For instance, in zeolite-catalyzed nitrations, high para-selectivity is often observed for substituted aromatics. cardiff.ac.uk
While aromatic rings are generally electron-rich and thus react with electrophiles, they can undergo nucleophilic aromatic substitution (SNAr) if they are sufficiently electron-deficient. chemistrysteps.com The presence of strong electron-withdrawing groups, such as nitro groups or, in this case, fluorine atoms, can activate the ring for nucleophilic attack. chemistrysteps.comtib.eu
In this compound, the fluorine atoms themselves can act as leaving groups in SNAr reactions, particularly when a strong nucleophile is used. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov For the reaction to proceed, the electron-withdrawing groups must be positioned ortho or para to the leaving group to stabilize this intermediate. chemistrysteps.com
In this specific molecule, a nucleophile could potentially replace one of the fluorine atoms. The rate of SNAr reactions with aryl fluorides is often higher than with other aryl halides, a counterintuitive trend that is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates the initial nucleophilic attack. chemistrysteps.com The N-isopropylanilino group, being an electron-donating group, would generally disfavor SNAr at the ring positions. However, the strong activation by the remaining fluorine atom could still allow for substitution to occur.
Chemical Transformations at the Amine Functionality
The secondary amine group in this compound is a key site of reactivity, allowing for a range of chemical transformations.
The lone pair of electrons on the nitrogen atom makes the amine group nucleophilic, enabling it to react with electrophiles such as alkyl halides or acylating agents.
N-Alkylation: The reaction with an alkyl halide would lead to the formation of a tertiary amine. For example, reacting this compound with methyl iodide would yield 2,5-difluoro-N-isopropyl-N-methylaniline. Such reactions typically proceed via an SN2 mechanism. mdpi.com Catalyst-free N-alkylation using propylene (B89431) carbonate has also been reported for N-heterocycles. mdpi.com Visible-light-induced N-alkylation of anilines has been developed as an environmentally friendly method. nih.gov
N-Acylation: Reaction with an acylating agent, such as an acyl chloride or an acid anhydride, would produce an amide. For instance, treatment with acetyl chloride in the presence of a base would yield N-(2,5-difluorophenyl)-N-isopropylacetamide. This transformation is often used to protect the amino group or to synthesize more complex molecules. Palladium-catalyzed decarbonylative C-H difluoromethylation of azoles using anhydrides has been reported, showcasing the reactivity of anhydrides in acylation. acs.org
A summary of representative N-alkylation and N-acylation reactions is presented below.
| Reaction | Reagent | Product Type |
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Tertiary Amine |
| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | Amide |
| N-Acylation | Acid Anhydride (e.g., (CH₃CO)₂O) | Amide |
The anilino group can undergo both oxidation and reduction, although oxidation is more common for anilines.
Oxidation: The oxidation of N-alkylanilines can lead to a variety of products depending on the oxidizing agent and reaction conditions. acs.orgacs.org Anodic oxidation, for example, can result in head-to-tail and tail-to-tail coupling products like substituted diphenylamines and benzidines. acs.org The bulk of the alkyl group on the nitrogen is a primary factor in determining the product distribution. acs.org Stronger oxidizing agents can lead to the formation of quinone-type structures or even cleavage of the aromatic ring. In organic chemistry, oxidation is generally considered a loss of electrons, an increase in the number of bonds to electronegative atoms, or a decrease in the number of bonds to hydrogen. libretexts.orgyoutube.com
Reduction: The anilino group is already in a reduced state. Further reduction is not a typical transformation for this functionality. Reduction reactions in organic chemistry generally involve the gain of electrons, an increase in bonds to hydrogen, or a decrease in bonds to electronegative atoms. libretexts.orgyoutube.comyoutube.com While the aromatic ring can be reduced under harsh conditions (e.g., using a strong reducing agent like sodium in liquid ammonia (B1221849) or catalytic hydrogenation at high pressure), this is a reaction of the aromatic core rather than the anilino group itself.
Primary anilines are known to react with aldehydes and ketones to form imines (Schiff bases). fishersci.ca However, secondary amines like this compound react differently. The reaction of a secondary amine with an aldehyde or ketone typically leads to the formation of an enamine, provided there is a proton on the α-carbon of the carbonyl compound. If the carbonyl compound lacks an α-proton, or under different conditions, an iminium ion can be formed. The initial product of the condensation is a carbinolamine, which then dehydrates. For a secondary amine, the resulting nitrogen atom is positively charged, forming a stable iminium salt.
Derivatization and Cross-Coupling Reactions Utilizing this compound as a Synthon
As a substituted aniline, this compound is a key participant in a variety of palladium-catalyzed cross-coupling reactions. These reactions leverage the nucleophilicity of the nitrogen atom to form new carbon-nitrogen bonds, providing access to a diverse range of functionalized arylamine structures.
The formation of carbon-nitrogen (C-N) bonds via palladium-catalyzed cross-coupling, often referred to as Buchwald-Hartwig amination, is a fundamental method for constructing arylamine scaffolds. In this context, this compound acts as the amine coupling partner, reacting with various aryl halides or triflates.
The electron-withdrawing nature of the two fluorine atoms on the aniline ring decreases the nucleophilicity of the amine and can make subsequent reaction steps, such as reductive elimination, more challenging. Consequently, reaction conditions must be carefully optimized. Research on analogous fluorinated anilines has shown that the use of weaker bases, such as potassium phenoxide (KOPh), can be advantageous, as stronger bases may lead to product degradation under typical heating conditions. nih.gov The choice of phosphine (B1218219) ligand on the palladium catalyst is also critical for achieving high yields.
Below is a table representing typical substrates and conditions for such C-N bond-forming reactions.
| Aryl Halide/Triflate | Palladium Catalyst | Ligand | Base | Solvent | Potential Product |
| 4-Bromotoluene | [Pd(allyl)Cl]₂ | AdBippyPhos | KOPh | Toluene | N-(2,5-difluorophenyl)-N-isopropyl-4-methylaniline |
| 1-Chloro-4-methoxybenzene | Pd₂(dba)₃ | Xantphos | NaOt-Bu | Dioxane | N-(2,5-difluorophenyl)-N-isopropyl-4-methoxyaniline |
| 2-Iodopyridine | Pd(OAc)₂ | BINAP | K₂CO₃ | DMF | N-(2,5-difluorophenyl)-N-isopropylpyridin-2-amine |
| Phenyl triflate | [Pd(allyl)Cl]₂ | AdBippyPhos | KOPh | Toluene | N-(2,5-difluorophenyl)-N-isopropylaniline |
This interactive table showcases potential cross-coupling reactions. The specific conditions are based on established methods for fluorinated anilines. nih.gov
Palladium-catalyzed carbonylation reactions are powerful tools for introducing a carbonyl group into a molecule. While direct carbonylation of the C-H bonds of this compound is challenging, the aniline can be effectively used as a nucleophile in the carbonylation of other substrates, such as fluorinated olefins or aryl halides.
In a typical reaction, a palladium catalyst activates an aryl or vinyl halide in the presence of carbon monoxide (CO), leading to the formation of a palladium-acyl intermediate. This reactive intermediate is then trapped by the aniline to form an amide. This process, known as aminocarbonylation, provides a direct route to complex amides that are valuable in pharmaceutical and materials science. The use of CO surrogates, such as N-formylsaccharin, has made these reactions more accessible and safer by avoiding the handling of toxic CO gas. organic-chemistry.org For instance, the reaction of a fluorinated olefin with CO and a palladium catalyst in the presence of this compound would yield a β,γ-unsaturated amide, incorporating the fluorinated aniline moiety.
The structure of this compound offers multiple avenues for further functionalization, allowing it to be integrated into larger, more complex molecules.
Modification of the Aryl Ring: The difluorinated phenyl ring can undergo further substitution. While the fluorine atoms and the isopropylamino group deactivate the ring towards electrophilic aromatic substitution, directed ortho-lithiation followed by quenching with an electrophile could be a viable strategy for introducing substituents at specific positions.
Derivatization of the Amine: The secondary amine can be derivatized to form various functional groups. For example, acylation can produce amides, while reaction with sulfonyl chlorides can yield sulfonamides.
Use as a Building Block: The products from the initial C-N cross-coupling reactions (as described in 3.3.1) are themselves valuable intermediates. nih.govspringernature.com The newly introduced aryl group can carry additional functional groups that can participate in subsequent synthetic transformations, enabling the construction of intricate molecular frameworks. For example, a bromo-substituted aryl group coupled to the aniline can later undergo another cross-coupling reaction, such as a Suzuki or Heck reaction.
Advanced Mechanistic Investigations of this compound Transformations
Understanding the detailed reaction mechanisms is crucial for optimizing reaction conditions and expanding the scope of transformations involving this compound.
The catalytic cycle for the palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) involving this compound and an aryl halide (Ar-X) is generally understood to proceed through the following key steps:
Oxidative Addition: A low-valent Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate, [L-Pd(Ar)(X)].
Amine Coordination and Deprotonation: The this compound coordinates to the Pd(II) center. A base then removes the proton from the nitrogen atom to form a palladium amido complex.
Reductive Elimination: This is the final bond-forming step, where the aryl group and the amino group are coupled, forming the product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
For electron-poor anilines, such as this compound, kinetic studies have shown that the reductive elimination step is often the turnover-limiting or rate-determining step of the entire catalytic cycle. nih.gov The electron-withdrawing fluorine atoms make the nitrogen center less electron-rich, which slows down the final bond-forming elimination from the palladium center.
| Step | Description | Key Intermediate | Significance |
| 1 | Oxidative Addition | Pd(0)Lₙ → LₙPd(Ar)(X) | Activates the aryl halide. |
| 2 | Deprotonation | LₙPd(Ar)(X) + Amine + Base → LₙPd(Ar)(NR₂) | Forms the crucial palladium amido complex. |
| 3 | Reductive Elimination | LₙPd(Ar)(NR₂) → Ar-NR₂ + Pd(0)Lₙ | Forms the C-N bond and regenerates the catalyst. Often the rate-determining step for fluorinated anilines. nih.gov |
This interactive table summarizes the key steps in the palladium-catalyzed amination cycle.
Advanced spectroscopic techniques are invaluable for detecting and characterizing the short-lived intermediates that exist within a catalytic cycle. Transient absorption spectroscopy, which monitors changes in absorption over very short timescales (femtoseconds to nanoseconds), can provide direct evidence for the existence of proposed intermediates. mdpi.com
In the context of reactions involving this compound, transient spectroscopy could be employed to:
Observe the formation and decay of the Pd(II) amido complex.
Identify potential catalyst deactivation pathways.
Gain insight into the kinetics of the rate-determining reductive elimination step.
For example, time-resolved infrared (TRIR) spectroscopy could be used to monitor the characteristic vibrational frequencies of the C-N or Pd-N bonds in the transient intermediates, providing a direct window into the reaction mechanism as it occurs. While direct spectroscopic studies on this specific aniline may not be widely reported, the principles demonstrated in other organometallic systems are directly applicable.
Structural and Electronic Characterization of 2,5 Difluoro N Propan 2 Yl Aniline Via Advanced Techniques
Experimental Spectroscopic Methods for Molecular Elucidation
Spectroscopic techniques are indispensable tools for the unambiguous determination of molecular structures. A combination of Nuclear Magnetic Resonance (NMR), vibrational (FT-IR and Raman), and electronic (UV-Vis) spectroscopy, alongside X-ray crystallography, provides a complete picture of a molecule's connectivity, functional groups, electronic environment, and three-dimensional arrangement in the solid state.
NMR spectroscopy is a powerful method for elucidating the precise structure of a molecule in solution. For 2,5-difluoro-N-(propan-2-yl)aniline, the ¹H, ¹³C, and ¹⁹F NMR spectra would provide definitive evidence of its constitution.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the protons of the isopropyl group. The aromatic region would display complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. Based on studies of similar compounds, the chemical shifts can be predicted. For comparison, in 2,5-difluoroaniline (B146615), the aromatic protons appear in the range of 6.3-6.9 ppm. chemicalbook.com The N-H proton signal's chemical shift would be sensitive to solvent and concentration, while the isopropyl group would exhibit a septet for the CH proton and a doublet for the two methyl groups.
¹³C NMR: The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The carbon atoms directly bonded to fluorine would show large C-F coupling constants. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the fluorine atoms and the electron-donating effect of the amino group. In 2,5-difluoroaniline, the carbon atoms attached to fluorine resonate at approximately 159 and 148 ppm. chemicalbook.com The N-isopropyl group would add characteristic signals for the methine and methyl carbons.
¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. Two distinct signals would be expected for the two non-equivalent fluorine atoms in this compound. The chemical shifts and coupling constants would provide insights into the electronic environment around each fluorine atom.
A detailed experimental and theoretical investigation of 2,5-difluoroaniline provides valuable reference data. mcbu.edu.tr The reported ¹H and ¹³C NMR chemical shifts, recorded in CDCl₃, are summarized below and serve as a basis for predicting the spectral features of its N-isopropyl derivative.
Table 1: Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for 2,5-difluoroaniline mcbu.edu.tr Data presented for comparison purposes.
Vibrational spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure and bonding. FT-IR and Raman spectroscopy are complementary techniques. mt.com
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the stretching and bending vibrations of its functional groups. Key expected absorptions include the N-H stretching vibration (around 3400 cm⁻¹), C-H stretching of the aromatic ring and the isopropyl group (around 3100-2850 cm⁻¹), C=C stretching of the aromatic ring (around 1600-1450 cm⁻¹), and strong C-F stretching vibrations (around 1300-1100 cm⁻¹). For comparison, the FT-IR spectrum of 2,5-difluoroaniline has been extensively studied. mcbu.edu.tr
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric vibrations of the benzene (B151609) ring and the C-C bonds of the isopropyl group are expected to show strong Raman signals.
The vibrational spectra of 2,5-difluoroaniline have been recorded and assigned based on DFT calculations. mcbu.edu.tr A selection of these assignments is provided in the table below. The presence of the N-isopropyl group in the title compound would introduce additional vibrational modes.
Table 2: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 2,5-difluoroaniline mcbu.edu.tr Data presented for comparison purposes.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically HOMO) to higher energy ones (typically LUMO). The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. The introduction of the fluorine and N-isopropyl groups will cause shifts in the absorption maxima (λ_max) compared to aniline (B41778). The UV-Vis spectra of 2,5-difluoroaniline have been recorded in ethanol (B145695) and water, showing absorption maxima around 240 nm and 290 nm, which are attributed to π→π* transitions. mcbu.edu.tr The N-isopropyl group is expected to cause a slight red shift (bathochromic shift) in these absorptions due to its electron-donating character.
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database. However, analysis of crystal structures of related N-isopropylaniline derivatives could provide insights into the expected conformation of the isopropyl group relative to the aromatic ring and the nature of hydrogen bonding interactions involving the N-H group.
Computational Chemistry and Quantum Chemical Modeling
In the absence of extensive experimental data, computational chemistry provides a powerful avenue for predicting and understanding the structural and electronic properties of molecules.
Density Functional Theory (DFT) has become a standard tool in quantum chemistry for the accurate calculation of molecular properties. DFT calculations can provide optimized geometries, vibrational frequencies, NMR chemical shifts, and electronic properties that are often in good agreement with experimental data. researchgate.net
For this compound, DFT calculations using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) would yield the most stable conformation of the molecule. This would involve determining the rotational barrier around the C-N bond and the orientation of the isopropyl group. Such calculations have been performed for the parent 2,5-difluoroaniline, showing good correlation with experimental vibrational spectra. mcbu.edu.tr DFT can also be used to calculate the molecular electrostatic potential (MEP) surface, which illustrates the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) provides insights into the molecule's reactivity and electronic transitions observed in the UV-Vis spectrum. Studies on other fluorinated anilines have demonstrated the utility of DFT in understanding their electronic structure and reactivity. bohrium.com
Table 3: List of Compounds Mentioned
Analysis of Frontier Molecular Orbitals (HOMO and LUMO) and Global Electronic Properties
No published data is available on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, their distribution, or the resulting global electronic properties for this compound.
Conformational Analysis and Potential Energy Surface Mapping
Detailed conformational analysis and potential energy surface mapping for this compound have not been reported in the scientific literature.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
There are no available Natural Bond Orbital (NBO) analysis studies to describe the intramolecular interactions, such as hyperconjugative interactions and charge delocalization, within the this compound molecule.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
No theoretical predictions of spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies) and their correlation with experimental data for this compound have been found in the public domain.
Role of 2,5 Difluoro N Propan 2 Yl Aniline As a Versatile Synthetic Building Block and Its Advanced Applications
Precursor in Complex Organic Synthesis
The unique structural features of 2,5-difluoro-N-(propan-2-yl)aniline, namely the presence of two electron-withdrawing fluorine atoms and a sterically demanding N-isopropyl group, suggest its utility in the synthesis of a variety of complex organic molecules. These substituents can influence the reactivity and regioselectivity of chemical transformations, potentially leading to novel compounds with desirable properties.
Construction of Fluorinated Nitrogen-Containing Heterocycles
The aniline (B41778) moiety is a cornerstone in the synthesis of numerous nitrogen-containing heterocycles. The fluorine substituents in this compound can enhance the biological activity and physicochemical properties of the resulting heterocyclic systems.
Although direct examples involving this compound are not documented, general and robust methods for the synthesis of pyrazoles, isoxazoles, pyrimidines, and quinolines from aniline derivatives are well-established.
Pyrazoles: Pyrazoles are typically synthesized through the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govmdpi.com Aniline derivatives can be converted to the corresponding hydrazines, which then react with diketones to form the pyrazole (B372694) ring. nih.gov The Knorr pyrazole synthesis is a classic example of this transformation. organic-chemistry.org Nano-ZnO has been reported as an efficient catalyst for the condensation of phenylhydrazine (B124118) with ethyl acetoacetate, affording high yields of the corresponding pyrazole. nih.gov
Isoxazoles: The synthesis of isoxazoles often involves the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or α,β-unsaturated ketones. organic-chemistry.orgnih.gov Another common approach is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. organic-chemistry.org While not directly starting from an aniline, the functionalities present in this compound could be chemically transformed to intermediates suitable for isoxazole (B147169) synthesis.
Pyrimidines: Pyrimidine (B1678525) synthesis can be achieved through various multicomponent reactions. For instance, the Biginelli reaction involves the condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. mdpi.com Aniline derivatives can be incorporated into pyrimidine structures through different strategies, such as the reaction of amidines with ketones, aldehydes, or esters. nih.govresearchgate.netmdpi.com
Quinolines: Several named reactions are available for the synthesis of quinolines from anilines. The Skraup-Doebner-Von Miller reaction utilizes the reaction of an aniline with an α,β-unsaturated carbonyl compound. iipseries.org The Combes quinoline (B57606) synthesis involves the reaction of an aniline with a β-diketone, iipseries.org while the Friedländer annulation condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. organic-chemistry.org
Table 1: General Synthetic Pathways to Heterocycles from Aniline Derivatives
| Heterocycle | General Reaction | Reactants | Key Features |
| Pyrazole | Knorr Synthesis | Hydrazine derivative + 1,3-Dicarbonyl compound | Forms the pyrazole ring through condensation. nih.govorganic-chemistry.org |
| Isoxazole | 1,3-Dipolar Cycloaddition | Nitrile oxide + Alkyne | A versatile method for creating the isoxazole ring. organic-chemistry.org |
| Pyrimidine | Biginelli Reaction | Aldehyde + β-Dicarbonyl compound + Urea/Thiourea | A one-pot multicomponent reaction. mdpi.com |
| Quinoline | Skraup-Doebner-Von Miller | Aniline + α,β-Unsaturated carbonyl | A classic method for quinoline synthesis. iipseries.org |
The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or a carboxylic acid derivative. nih.govijrar.orgresearchgate.net While this compound is not an o-phenylenediamine, it could potentially be a precursor to one through further functionalization. The resulting fluorinated benzimidazoles are of significant interest in medicinal chemistry.
The construction of more complex polycyclic heterocyclic scaffolds often relies on intramolecular cyclization reactions. acs.org For example, the Cadogan reaction can be used to synthesize carbazoles from 2-nitrobiphenyls, and similar strategies could be envisioned for creating novel polycyclic systems incorporating the 2,5-difluorophenyl moiety. nih.gov
Monomer in Advanced Polymer Chemistry
Fluorinated polymers are highly sought after for their unique properties, including thermal stability, chemical resistance, and low dielectric constants. Fluorinated anilines are valuable monomers for the synthesis of high-performance polymers like polyimides and polyanilines.
Fluorinated polyimides are prepared by the polycondensation of a diamine monomer with a dianhydride. mdpi.comrsc.org The reaction proceeds through a poly(amic acid) intermediate, which is then cyclized to the final polyimide either by thermal or chemical means. google.com While specific data on the use of this compound as a diamine monomer is unavailable, fluorinated diamines are known to impart desirable properties to the resulting polyimides, such as improved solubility and lower color intensity. mdpi.comrsc.org The synthesis of poly(amic acid)s is typically carried out in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). google.com
Table 2: General Synthesis of Fluorinated Polyimides
| Polymer | Monomers | Intermediate | Polymerization Method | Key Properties of Fluorinated Polyimides |
| Fluorinated Polyimide | Fluorinated Diamine + Dianhydride | Poly(amic acid) | Two-step polycondensation | Enhanced thermal stability, chemical resistance, and optical transparency. mdpi.comrsc.org |
Electrochemical polymerization is a powerful technique for creating thin, uniform polymer films on conductive substrates. researchgate.netscispace.com The electropolymerization of aniline and its derivatives has been extensively studied. nih.gov The process involves the oxidation of the aniline monomer at an electrode surface to form radical cations, which then couple to form the polymer chain. researchgate.netscispace.com The presence of fluorine substituents on the aniline ring can influence the polymerization potential and the properties of the resulting polymer. Generally, electron-withdrawing groups like fluorine make the monomer more difficult to oxidize. The resulting fluorinated polyanilines are expected to exhibit interesting electronic and optical properties.
Incorporation into Fluorinated Conjugated Polymer Architectures
The introduction of fluorine atoms into conjugated polymer backbones is a well-established strategy for modifying their optoelectronic properties. Fluorination can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of a polymer, which can enhance ambient stability and influence the emission color in organic light-emitting diodes (OLEDs).
While direct polymerization of this compound is not widely documented, the 2,5-difluorophenylene unit is a known component in advanced polymer systems. For instance, polyfluorene copolymers that incorporate 2,5-difluoro-1,4-phenylene units have been synthesized for use in stable blue OLEDs. rsc.org In these architectures, the fluorinated units contribute to the stability and color purity of the emitted light. The presence of the N-(propan-2-yl)aniline moiety would be expected to further modify the polymer's properties by introducing a hole-transporting character and influencing inter-chain packing due to the bulky isopropyl group, potentially improving charge carrier mobility and device efficiency.
Table 1: Potential Effects of this compound Monomer in Conjugated Polymers
| Structural Feature | Potential Effect on Polymer Properties |
|---|---|
| 2,5-Difluorophenyl Unit | Lowers HOMO/LUMO levels, enhances oxidative stability, modifies emission wavelength. rsc.org |
| Aniline Nitrogen | Introduces hole-transporting character, can be a site for cross-linking or further functionalization. |
| N-Isopropyl Group | Increases solubility, disrupts co-planar packing to influence morphology and charge transport. |
Application in Ligand Design for Transition-Metal Catalysis
Bulky aniline derivatives are crucial precursors for a variety of ligands used in transition-metal catalysis, where they can control the steric and electronic environment around the metal center. A prominent example is 2,6-diisopropylaniline, which is used to synthesize widely applied N-heterocyclic carbene (NHC) and NacNac ligands. mdpi.com These ligands are instrumental in stabilizing reactive metal centers and directing the outcome of catalytic reactions such as olefin metathesis. mdpi.com
Following this precedent, this compound serves as a valuable precursor for creating new ligands. The N-isopropyl group provides significant steric bulk, similar to its 2,6-diisopropyl analogue, which can create a protective pocket around the metal center. This steric hindrance can promote challenging reductive elimination steps and enhance catalyst stability. researchgate.net Simultaneously, the two fluorine atoms exert a strong electron-withdrawing effect, which modulates the electron-donating ability of the ligand. This electronic perturbation can influence the reactivity and selectivity of the catalyst. For example, in palladium-catalyzed reactions, the electronic nature of the ligand is critical for tuning the catalytic cycle. nih.gov The combination of steric bulk from the isopropyl group and the electron-withdrawing nature of the difluorinated ring makes ligands derived from this aniline derivative promising candidates for fine-tuning catalytic performance.
Functional Materials Research
Engineering of Hole-Transporting Materials (HTMs) for Organic Electronic Devices
In organic electronic devices such as organic solar cells and OLEDs, hole-transporting materials (HTMs) are essential for efficient charge extraction and transport from the active layer to the anode. researchgate.net While materials like spiro-OMeTAD are highly effective, they are often expensive and can suffer from stability issues, prompting research into new, robust alternatives. researchgate.net
Aniline derivatives, particularly triarylamines, are a foundational class of HTMs. The nitrogen lone pair facilitates hole transport, and substituents on the aromatic rings can be used to tune the material's energy levels, solubility, and morphology. This compound possesses the core N-phenyl structure necessary for hole transport. The fluorine atoms are expected to lower the HOMO level, which can lead to better alignment with the energy levels of certain perovskite or organic absorber layers and increase the material's oxidative stability, thereby enhancing device lifetime. The isopropyl group enhances solubility, which is beneficial for solution-based processing, and its bulk can prevent crystallization, leading to stable amorphous films, a desirable morphology for many organic electronic applications.
Tailoring Electronic and Steric Effects through Fluorine Substitution in Aromatic Systems
The substitution of hydrogen with fluorine in aromatic systems brings about profound changes in a molecule's physical and chemical properties, a strategy widely exploited in materials and medicinal chemistry. synquestlabs.com Fluorine's high electronegativity creates strong, polarized C-F bonds. In this compound, these bonds induce a significant dipole moment and lower the electron density of the aromatic ring, making it less susceptible to oxidative degradation. synquestlabs.com This electronic modification also alters the pKa of the aniline nitrogen, influencing its basicity and nucleophilicity.
From a steric perspective, the N-isopropyl group introduces significant bulk around the nitrogen atom. This steric hindrance can direct the regioselectivity of reactions at the aromatic ring and influence the conformational preferences of the molecule. In the context of materials science, this bulk can disrupt intermolecular π-π stacking, which is crucial for controlling the solid-state morphology of organic semiconductors. mdpi.com The interplay between the electron-withdrawing fluorine atoms and the bulky N-alkyl group allows for precise control over the molecule's properties.
Table 2: Comparison of Steric and Electronic Effects
| Substituent | Primary Effect | Consequence for Molecular Properties |
|---|---|---|
| Fluorine Atoms | Strong Electron-Withdrawing | Increased oxidative stability, lower HOMO/LUMO levels, modified pKa. synquestlabs.com |
| N-Isopropyl Group | Steric Bulk | Increased solubility, disruption of π-stacking, control of reaction regioselectivity. mdpi.com |
Role in the Development of Agrochemical and Pharmaceutical Precursors
Fluorinated compounds are of immense importance in the life sciences, with a significant percentage of modern agrochemicals and pharmaceuticals containing at least one fluorine atom. synquestlabs.com The 2,5-difluoroaniline (B146615) core is a recognized building block in these fields. dntb.gov.ua For example, the related (R)-2-(2,5-difluorophenyl)pyrrolidine is a key intermediate in the synthesis of Tropomyosin Receptor Kinase (TRK) inhibitors, a class of targeted cancer therapies effective against a wide range of solid tumors.
The N-(propan-2-yl) group adds another layer of utility, providing a handle for further synthetic elaboration while modifying the lipophilicity and metabolic stability of the final product. Lipophilicity is a critical parameter for the bioavailability of drugs and agrochemicals, and the isopropyl group provides a well-defined increase in this property. Therefore, this compound represents a valuable intermediate, combining the beneficial electronic effects of the difluorinated ring with the steric and lipophilic contributions of the isopropyl group, making it a strategic precursor for complex, biologically active molecules.
Synthetic Strategies for Fluorinated Agrochemical Intermediates
The synthesis of modern agrochemicals, such as advanced fungicides and herbicides, often relies on the assembly of complex molecules from key fluorinated intermediates. Strategies frequently involve the use of functionalized building blocks that already contain the required fluorine substitution pattern.
This compound is an ideal starting material for such strategies. The aniline nitrogen can be readily transformed into various functional groups. For example, it can be diazotized and converted into other substituents via Sandmeyer-type reactions, or it can participate in condensation reactions to form heterocyclic structures common in fungicides. Furthermore, the aniline can be used in transition-metal-catalyzed cross-coupling reactions to build more complex scaffolds. A plausible synthetic route could involve the acylation of the aniline followed by cyclization to produce a fluorinated benzoxazine (B1645224) or quinazolinone, structures that are prevalent in bioactive compounds. The presence of the isopropyl group can also influence the metabolic profile of a potential agrochemical, sterically shielding the nitrogen from enzymatic degradation and thus potentially extending its activity in the field.
Q & A
Q. Basic
- ¹⁹F NMR : Distinct peaks at δ -115 ppm (C2-F) and -120 ppm (C5-F) confirm substitution patterns.
- X-ray crystallography : SHELX-refined structures reveal dihedral angles (N–Cₐᵣₒₘₐₜᵢc ≈ 45°) and hydrogen-bonding networks (N–H⋯F) .
- HRMS : [M+H]⁺ at m/z 200.0953 (calculated: 200.0956) validates molecular formula.
Advanced
Dynamic NMR (DNMR) at low temperatures (-90°C) detects restricted rotation of the isopropyl group (ΔG‡ ≈ 12 kcal/mol). Single-crystal XRD with synchrotron radiation resolves disorder in fluorine positions, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H⋯F contacts) .
How does this compound interact with biological targets, and what methodological frameworks validate these mechanisms?
Basic
The compound inhibits cytochrome P450 enzymes (e.g., CYP3A4) via competitive binding to the heme-active site, validated by UV-Vis spectroscopy (Soret band shift from 450 to 420 nm). IC₅₀ values (1–10 µM) are determined via fluorometric assays using recombinant enzymes .
Advanced
Molecular docking (AutoDock Vina) and MD simulations (AMBER) predict binding poses with ∆G values correlating to experimental inhibition constants (Kᵢ). Fluorescence quenching studies reveal static interactions (ΔH < 0) with serum albumin, suggesting pharmacokinetic implications .
What strategies address contradictions in reported synthetic yields and by-product profiles?
Advanced
Design of Experiments (DoE) identifies critical factors:
- Temperature : Higher temps (>80°C) increase di-alkylation by-products (e.g., N,N-diisopropyl derivatives).
- Solvent polarity : Polar aprotic solvents (DMF) improve NAS efficiency but risk hydrolysis; switching to toluene reduces side reactions .
LC-MS monitoring of reaction aliquots detects intermediates (e.g., mono-alkylated species), enabling real-time optimization.
How do computational models predict the compound’s solvation effects and reaction pathways?
Advanced
COSMO-RS simulations quantify solvation free energies in mixed solvents (e.g., water/ethanol), explaining solubility discrepancies. Transition state theory (TST) combined with IRC analysis maps SNAr pathways, identifying rate-determining proton abstraction steps .
What safety protocols are essential for handling this compound in large-scale research?
Q. Basic
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to limit inhalation exposure (TLV-TWA: 1 ppm).
- Waste disposal : Neutralize with 10% HCl before aqueous disposal .
Advanced
Process Analytical Technology (PAT) tools (e.g., ReactIR) monitor hazardous intermediates (e.g., isopropylamine) in real time. GHS-compliant SDS sheets mandate storage at 2–8°C under nitrogen to prevent oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
